molecular formula C18H19N5O B2548133 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea CAS No. 1421500-39-1

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2548133
CAS No.: 1421500-39-1
M. Wt: 321.384
InChI Key: SOMLATAYDUNHFJ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyridine core substituted at the 6-position with a 1H-imidazol-1-yl group and at the 3-position with a 3-phenylpropylurea moiety.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyridin-3-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(20-10-4-7-15-5-2-1-3-6-15)22-16-8-9-17(21-13-16)23-12-11-19-14-23/h1-3,5-6,8-9,11-14H,4,7,10H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLATAYDUNHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole-pyridine intermediate: This step involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate.

    Coupling with phenylpropylamine: The intermediate is then reacted with 3-phenylpropylamine under appropriate conditions to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyridine rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and pyridine derivatives.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyridine/Imidazole-Based Ureas
  • SEN34625/WYE-103914: A urea derivative with a pyridinyl group and piperidinylbutyl chain (α7 receptor agonist). Key differences include: Substituents: SEN34625 has a 4-fluorophenylpyridine and piperidinylbutyl group, enhancing receptor selectivity .
2.1.2 Pyrazole-Based Ureas ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10) share urea/imidazole motifs but differ in core heterocycles (pyrazole vs. pyridine).

  • Physicochemical Properties :
Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~350 (estimated) N/A Pyridine, imidazole, phenylpropyl
9a 286.34 148–150 Pyrazole, ethyl, methyl
10 264.31 162–164 Pyrazole, imidazole
  • Synthetic Routes : The target compound likely involves coupling of 6-(1H-imidazol-1-yl)pyridin-3-amine with 3-phenylpropyl isocyanate, whereas pyrazole analogs (e.g., 9a) use phase-transfer catalysis or alkylation strategies .

Functional Analogues

2.2.1 Kinase Inhibitors ()
  • S24: A purine-based urea with an imidazolylpropyl group. Structural Contrast: S24’s purine core targets ATP-binding sites in kinases, while the pyridine-imidazole scaffold of the target compound may favor non-kinase targets (e.g., receptors). Synthesis: S24 uses 6-(cyclohexylmethoxy)-2-fluoro-9H-purine and a urea-linked aniline precursor under acidic conditions (TFA/TFE), differing from the target’s likely isocyanate-based synthesis .
2.2.2 α7 Nicotinic Receptor Agonists ()
  • SEN34625: Demonstrates >100-fold selectivity for α7 over other nicotinic subtypes.

Key Comparative Insights

  • Lipophilicity : The phenylpropyl chain in the target compound likely increases logP vs. SEN34625 (piperidinylbutyl) or S24 (cyclohexylmethoxy), impacting bioavailability.
  • Synthetic Complexity : Imidazole-pyridine coupling in the target may require regioselective strategies, contrasting with pyrazole alkylation in or purine functionalization in S24 .

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